(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL
Overview
Description
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Pyrrolopyrimidine Derivatives and Synthesis
Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their potential as precursors in the synthesis of tricyclic purine analogues. A key focus of research is on the synthesis of novel pyrrolopyrimidine derivatives as potential precursors for purine analogues, which are significant in medicinal chemistry due to their structural resemblance to natural biomolecules (Williams & Brown, 1995).
Structural and Crystallographic Studies
The structural and crystallographic properties of pyrrolopyrimidine compounds have been a subject of research, contributing to the understanding of molecular interactions and bonding. Studies on the crystal structures of various pyrrolopyrimidine derivatives reveal insights into their molecular configurations and potential applications in designing targeted molecules (Glidewell et al., 2003).
Pharmaceutical Applications
Pyrrolopyrimidine derivatives are also explored for their pharmaceutical applications. For instance, certain derivatives have been investigated for their potential as inhibitors in the treatment of cognitive disorders. The development of specific inhibitors like PF-04447943, a PDE9A inhibitor, exemplifies the therapeutic potential of these compounds (Verhoest et al., 2012).
Antitumor and Antiviral Agents
Compounds derived from pyrrolopyrimidine have been synthesized and evaluated for their antitumor and antiviral activities. Their synthesis often involves complex chemical processes, leading to the development of novel compounds with promising biological activities. These derivatives show potential as effective antitumor agents and have been tested against various tumor cell lines (Gangjee et al., 2005).
Enzyme Inhibition for Therapeutic Applications
These derivatives have also been studied for their enzyme inhibition properties, particularly in the context of rheumatoid arthritis treatment. The selective inhibition of enzymes like JAK1 showcases the therapeutic applications of pyrrolopyrimidine derivatives in inflammatory diseases (Chough et al., 2018).
properties
IUPAC Name |
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHMDFGHOCNNOE-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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